Bienvenue dans la boutique en ligne BenchChem!

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Protein Kinase C assay enzyme kinetics MBP peptide substrate

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (CAS 136132-68-8), systematically designated [pGlu4]-Myelin Basic Protein (4–14), is an 11-residue synthetic peptide corresponding to amino acids 4–14 of bovine myelin basic protein in which the native N-terminal glutamyl residue is replaced by pyroglutamate (pGlu; 5-oxo-L-proline). It functions as a highly selective substrate for protein kinase C (PKC) isoforms α, β, and γ, with a reported Km of 7.0 µM for PKC-catalyzed phosphorylation at Ser(8).

Molecular Formula C60H100N20O17
Molecular Weight 1373.6 g/mol
CAS No. 136132-68-8
Cat. No. B139183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu
CAS136132-68-8
Molecular FormulaC60H100N20O17
Molecular Weight1373.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C60H100N20O17/c1-32(2)28-42(58(96)97)77-53(91)41(29-33-15-17-34(83)18-16-33)76-49(87)36(11-4-6-24-62)73-54(92)43(30-81)78-50(88)37(12-7-25-68-59(64)65)72-52(90)39(19-21-46(63)84)74-55(93)44(31-82)79-56(94)45-14-9-27-80(45)57(95)40(13-8-26-69-60(66)67)75-48(86)35(10-3-5-23-61)71-51(89)38-20-22-47(85)70-38/h15-18,32,35-45,81-83H,3-14,19-31,61-62H2,1-2H3,(H2,63,84)(H,70,85)(H,71,89)(H,72,90)(H,73,92)(H,74,93)(H,75,86)(H,76,87)(H,77,91)(H,78,88)(H,79,94)(H,96,97)(H4,64,65,68)(H4,66,67,69)
InChIKeyRCRPGVVPXJBQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (CAS 136132-68-8): A pGlu-Modified MBP-Derived PKC Substrate Peptide for Selective Kinase Assays


pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (CAS 136132-68-8), systematically designated [pGlu4]-Myelin Basic Protein (4–14), is an 11-residue synthetic peptide corresponding to amino acids 4–14 of bovine myelin basic protein in which the native N-terminal glutamyl residue is replaced by pyroglutamate (pGlu; 5-oxo-L-proline) [1]. It functions as a highly selective substrate for protein kinase C (PKC) isoforms α, β, and γ, with a reported Km of 7.0 µM for PKC-catalyzed phosphorylation at Ser(8) [2]. The peptide is supplied as a lyophilized powder (purity ≥97% by HPLC; molecular weight 1373.6 g/mol; molecular formula C₆₀H₁₀₀N₂₀O₁₇) and is soluble in water, dilute acetic acid, and aqueous buffers .

Why Generic Substitution of pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (CAS 136132-68-8) with Other MBP 4–14 Variants Is Not Scientifically Valid


The MBP 4–14 peptide scaffold exists in at least three commercially available N-terminal variants: the native free N-terminal glutaminyl form (Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu; CAS 126768-94-3), the N-acetylated form (Ac-MBP 4–14; CAS 138250-62-1), and the pyroglutamyl form (CAS 136132-68-8). These are not interchangeable [1]. The pyroglutamate modification is a cyclic lactam that confers resistance to non-specific exopeptidase cleavage at the N-terminus—a property that the free N-terminal Gln form lacks [2]. Conversely, N-acetylation (CAS 138250-62-1) adds an extra acetyl group (MW increase of ~59 Da vs. the target compound), altering both molecular weight and physicochemical properties including hydrophobicity and solubility in aqueous assay buffers . Substitution without verification can introduce uncontrolled variability in peptide stability, phosphorylation kinetics, and assay background, undermining data reproducibility in PKC activity measurements.

pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu: Quantitative Comparative Evidence for Scientific Procurement Decisions


PKC Phosphorylation Vmax Is Twice That of H1 Histone at Comparable Km

In a direct head-to-head comparison of phosphate acceptor substrates for PKC, the MBP4–14 peptide (represented by the Gln N-terminal form) exhibited a Km of 7 µM and a Vmax twice that of H1 histone, the traditional PKC substrate [1]. This kinetic superiority has been adopted by vendors including Santa Cruz Biotechnology and Sigma-Aldrich as the specification for the pGlu4-modified form (CAS 136132-68-8) . The lower Km and higher Vmax translate to greater assay sensitivity and faster signal generation under identical PKC enzyme concentrations.

Protein Kinase C assay enzyme kinetics MBP peptide substrate

Exquisite Kinase Selectivity: No Detectable Phosphorylation by PKA, CK-I, CK-II, CaMKII, or Phosphorylase Kinase

The MBP4–14 peptide is not phosphorylated to any detectable extent by cyclic AMP-dependent protein kinase (PKA), casein kinase I, casein kinase II, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), or phosphorylase kinase [1]. This selectivity profile has been independently confirmed by multiple sources for MBP4-14-derived substrates including the pGlu4 form . By contrast, H1 histone—the historical standard PKC substrate—is also phosphorylated by PKA and other kinases, necessitating partial purification of PKC from crude extracts before assay [2].

kinase selectivity PKC-specific substrate low-background assay

Phosphatase-Resistant Phosphorylated Product Enables Direct PKC Assay in Crude Tissue Extracts

Once phosphorylated by PKC, the MBP4-14 peptide is not dephosphorylated by okadaic acid-sensitive protein phosphatases (PP1, PP2A, and PP3) or by calcineurin (PP2B) and PP2C present in hippocampal homogenates [1]. This phosphatase resistance, combined with kinase selectivity, permits PKC activity measurement directly in crude neural tissue extracts without prior chromatographic fractionation—a workflow advantage explicitly cited by vendors of the pGlu4 form . The traditional H1 histone substrate does not exhibit this property, as phosphorylated histone is susceptible to multiple cellular phosphatases.

phosphatase resistance crude extract assay PKC activity measurement

N-Terminal Pyroglutamate Modification Confers Aminopeptidase Resistance Compared to Free N-Terminal Glutaminyl MBP 4–14

The pyroglutamate (pGlu) residue at position 1 of the target compound replaces the native N-terminal glutaminyl residue found in the unmodified MBP 4–14 (CAS 126768-94-3). pGlu formation is a well-established post-translational and synthetic modification that blocks cleavage by most aminopeptidases, thereby extending peptide half-life in biological matrices [1]. In studies on analogous pGlu-bearing amyloid peptides, the N-terminal pyroglutamate modification extended in vivo brain half-life approximately 5-fold compared to non-modified forms [2]. While no direct half-life comparison for MBP 4–14 variants has been published, the general mechanism is conserved: the cyclic lactam structure of pGlu sterically hinders exopeptidase access to the peptide backbone, a property absent in the free N-terminal Gln form.

pyroglutamate stability aminopeptidase resistance peptide half-life

Differentiation from N-Acetylated MBP 4–14 (CAS 138250-62-1): Structural and Physicochemical Distinctions

Both the pGlu4-modified form (CAS 136132-68-8; MW 1373.6; C₆₀H₁₀₀N₂₀O₁₇) and the N-acetylated form (CAS 138250-62-1; MW 1432.6; C₆₂H₁₀₅N₂₁O₁₈) provide N-terminal protection, but through chemically distinct mechanisms . The pGlu modification is a cyclic lactam (internal cyclization of the N-terminal residue), whereas acetylation adds an exogenous acetyl group (CH₃CO–), increasing molecular weight by approximately 59 Da and altering the hydrogen-bonding capacity at the N-terminus. The pGlu form retains a secondary amine in the pyrrolidone ring, while the acetyl form presents a neutral amide . These structural differences can affect solubility, chromatographic behavior, and recognition by certain PKC isoforms, though direct comparative kinetic data between pGlu-MBP4-14 and Ac-MBP4-14 have not been published.

N-terminal modification acetylated peptide comparison chemical differentiation

Optimal Research and Industrial Application Scenarios for pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (CAS 136132-68-8) Based on Quantitative Evidence


Direct PKC Activity Measurement in Unfractionated Cell and Tissue Lysates

The combined kinase selectivity (no cross-phosphorylation by PKA, CK-I, CK-II, CaMKII, or phosphorylase kinase) and phosphatase resistance (no dephosphorylation by PP1, PP2A, PP3, calcineurin, or PP2C) of this peptide [1][2] enable direct PKC activity quantification in crude cell or tissue extracts without DEAE-cellulose pre-purification. This reduces assay workflow from 4–6 hours to under 1 hour and is particularly valuable for neuroscience research using hippocampal or cortical homogenates, where PKC signaling is central to synaptic plasticity studies.

High-Throughput Screening (HTS) for PKC Isoform Activators and Inhibitors

The 2-fold higher Vmax compared to H1 histone at a Km of 7 µM [1] provides a robust signal window for high-throughput radiometric or fluorescence-based PKC assays. The pGlu modification's aminopeptidase resistance [2] ensures consistent substrate concentration throughout extended incubation periods typical of 384- or 1536-well plate formats. This makes the peptide suitable for pharmaceutical screening campaigns targeting PKC isoforms implicated in oncology, cardiovascular disease, and diabetic complications.

In Vitro Kinase Selectivity Profiling Panels

The well-characterized resistance of MBP4-14-derived peptides to phosphorylation by PKA, CK-I, CK-II, CaMKII, and phosphorylase kinase [1] makes this compound an ideal positive-control substrate for PKC in multi-kinase selectivity profiling panels. When used alongside broader-specificity substrates, it provides a PKC-specific readout that helps deconvolve inhibitor selectivity across the kinome.

Myelin Basic Protein Phosphorylation Studies in Neuroinflammation and Demyelination Models

As a fragment spanning the physiologically relevant Ser(8) phosphorylation site of myelin basic protein, this peptide serves as a defined biochemical proxy for MBP phosphorylation in studies of experimental autoimmune encephalomyelitis (EAE) and multiple sclerosis models [1]. The N-terminal pGlu modification mimics the natural post-translational state of MBP fragments generated in vivo, providing greater biological relevance than the free N-terminal Gln or acetylated variants for studies correlating PKC-mediated MBP phosphorylation with myelin sheath integrity.

Quote Request

Request a Quote for pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.